2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-chlorophenyl hydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . Compared to these compounds, 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21ClN4OS |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H21ClN4OS/c1-2-25-19(16-10-6-7-11-17(16)21)23-24-20(25)27-14-18(26)22-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,26) |
InChI Key |
TUBUJPCOSMMPEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.